molecular formula C22H29N3O3 B11077997 (3E)-4-(azepan-1-yl)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-N-methyl-2,4-dioxobutanamide

(3E)-4-(azepan-1-yl)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-N-methyl-2,4-dioxobutanamide

Cat. No.: B11077997
M. Wt: 383.5 g/mol
InChI Key: WUNSPBSQCVLQGI-ZPHPHTNESA-N
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Description

The compound “(3E)-4-(1-AZEPANYL)-3-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-METHYL-2,4-DIOXOBUTANAMIDE” is a complex organic molecule. It features multiple functional groups, including an azepane ring, a dihydroisoquinoline moiety, and a dioxobutanamide structure. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the azepane ring, the dihydroisoquinoline core, and the final coupling to form the dioxobutanamide structure. Typical synthetic routes might include:

    Formation of the Azepane Ring: This could involve cyclization reactions starting from linear precursors.

    Synthesis of the Dihydroisoquinoline Core: This might be achieved through hydrogenation of isoquinoline derivatives.

    Coupling Reactions: The final step would involve coupling the azepane and dihydroisoquinoline units with the dioxobutanamide moiety under specific conditions, possibly using catalysts or activating agents.

Industrial Production Methods

Industrial production would scale up these laboratory methods, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially altering the dihydroisoquinoline moiety.

    Reduction: Possibly affecting the azepane ring or other functional groups.

    Substitution: Likely at positions where functional groups are attached.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution Reagents: Like halogens or nucleophiles under appropriate conditions.

Major Products

The products of these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified biological or chemical properties.

Scientific Research Applications

This compound could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potentially as a probe to study biological pathways or as a lead compound in drug discovery.

    Medicine: It might exhibit pharmacological activities, making it a candidate for therapeutic development.

    Industry: Could be used in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with biological targets. It might bind to specific receptors, enzymes, or other proteins, modulating their activity and leading to physiological effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-4-(1-Piperidinyl)-3-(3,3-Dimethyl-3,4-Dihydro-1(2H)-Isoquinolinylidene)-N-Methyl-2,4-Dioxobutanamide
  • (3E)-4-(1-Morpholinyl)-3-(3,3-Dimethyl-3,4-Dihydro-1(2H)-Isoquinolinylidene)-N-Methyl-2,4-Dioxobutanamide

Uniqueness

The unique combination of functional groups in “(3E)-4-(1-AZEPANYL)-3-(3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDENE)-N-METHYL-2,4-DIOXOBUTANAMIDE” might confer distinct biological activities or chemical reactivity, setting it apart from similar compounds.

Properties

Molecular Formula

C22H29N3O3

Molecular Weight

383.5 g/mol

IUPAC Name

(Z)-4-(azepan-1-yl)-3-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-hydroxy-N-methyl-4-oxobut-2-enamide

InChI

InChI=1S/C22H29N3O3/c1-22(2)14-15-10-6-7-11-16(15)18(24-22)17(19(26)20(27)23-3)21(28)25-12-8-4-5-9-13-25/h6-7,10-11,26H,4-5,8-9,12-14H2,1-3H3,(H,23,27)/b19-17-

InChI Key

WUNSPBSQCVLQGI-ZPHPHTNESA-N

Isomeric SMILES

CC1(CC2=CC=CC=C2C(=N1)/C(=C(\C(=O)NC)/O)/C(=O)N3CCCCCC3)C

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)C(=C(C(=O)NC)O)C(=O)N3CCCCCC3)C

Origin of Product

United States

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